5-Fluorooxindole

Vue d'ensemble

Description

Les dérivés d'oxindole sont une classe de composés organiques caractérisés par la présence d'un squelette d'oxindole, qui est une structure bicyclique fusionnée composée d'un cycle indole et d'un cycle lactame. Ces composés se trouvent dans divers produits naturels et molécules d'intérêt pharmaceutique. Le squelette d'oxindole est connu pour son activité biologique et constitue une caractéristique structurale clé dans de nombreux produits naturels, agrochimiques et agents pharmaceutiques .

Applications De Recherche Scientifique

Oxindole derivatives have a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, they are used as building blocks for the synthesis of complex molecules. In biology, oxindole derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. In medicine, they have shown promise as anticancer, antiviral, and anti-inflammatory agents. Additionally, oxindole derivatives are used in the development of agrochemicals and other industrial applications .

Mécanisme D'action

The mechanism of action of oxindole derivatives involves their interaction with various molecular targets and pathways. For example, some oxindole derivatives act as receptor tyrosine kinase inhibitors, suppressing cellular signaling pathways involved in cancer progression . Others may target enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

5-Fluorooxindole has been shown to interact with α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . It acts as an inhibitor, preventing the digestion of carbohydrates and reducing the impact of carbohydrates on blood glucose .

Cellular Effects

This compound has been found to have significant effects on cellular processes. It has been shown to alleviate inflammatory pain and improve the analgesic effects of morphine . It inhibits the plasticity changes and oxidative stress caused by peripheral inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-glucosidase. It inhibits this enzyme in a reversible and mixed manner, which leads to a reduction in postprandial blood sugar .

Temporal Effects in Laboratory Settings

Its inhibitory effects on α-glucosidase have been studied .

Metabolic Pathways

This compound is involved in the metabolic pathway of carbohydrates through its inhibition of α-glucosidase . This enzyme is crucial in the sugar metabolism pathway of organisms .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les dérivés d'oxindole peuvent être synthétisés par diverses méthodes. Une approche courante implique la cyclisation catalysée par le palladium des α-chloroacétanilides en oxindoles. Cette méthode utilise le 2-(di-tert-butylphosphino)biphényle comme ligand et la triéthylamine comme base stoechiométrique . Une autre méthode implique l'utilisation de sels de nitrénium N-hétérocycliques comme accepteurs d'électrons catalytiques pour les photoactivations de complexes de transfert de charge sous irradiation de lumière bleue . De plus, une stratégie photocatalytique pour l'hydroarylation des alcènes utilisant un thiolate comme donneur d'électrons catalytique a été développée .

Méthodes de production industrielle : La production industrielle de dérivés d'oxindole implique souvent une synthèse à grande échelle utilisant des procédés catalytiques. Par exemple, une méthodologie modulaire induite par la lumière visible a été rapportée pour la synthèse de dérivés d'oxindole 3,3'-disubstitués complexes. Cette méthode permet la synthèse d'une bibliothèque de dérivés d'oxindole précieux contenant des fluoroalkyles dans des conditions douces sans nécessiter de métaux ou de photocatalyseurs .

Analyse Des Réactions Chimiques

Types de réactions : Les dérivés d'oxindole subissent divers types de réactions chimiques, notamment les réactions d'oxydation, de réduction et de substitution. Par exemple, les cyclisations 1,3-dipolaires, les cyclopropanations et les réactions d'ouverture de cycle des aziridines sont couramment utilisées pour construire divers dérivés d'oxindole .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de dérivés d'oxindole comprennent les catalyseurs de palladium, les sels de nitrénium N-hétérocycliques et les thiolates. Les conditions réactionnelles impliquent souvent l'utilisation d'une irradiation de lumière bleue, de stratégies photocatalytiques et de donneurs d'électrons catalytiques .

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent les oxindoles 3,3'-disubstitués, les dérivés d'oxindole contenant des fluoroalkyles et diverses molécules hétérocycliques polycycliques .

4. Applications de la recherche scientifique

Les dérivés d'oxindole ont un large éventail d'applications de recherche scientifique en chimie, en biologie, en médecine et dans l'industrie. En chimie, ils sont utilisés comme blocs de construction pour la synthèse de molécules complexes. En biologie, les dérivés d'oxindole ont été étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques et modulateurs de récepteurs. En médecine, ils ont montré des promesses en tant qu'agents anticancéreux, antiviraux et anti-inflammatoires. De plus, les dérivés d'oxindole sont utilisés dans le développement d'agrochimiques et d'autres applications industrielles .

5. Mécanisme d'action

Le mécanisme d'action des dérivés d'oxindole implique leur interaction avec diverses cibles moléculaires et voies. Par exemple, certains dérivés d'oxindole agissent comme des inhibiteurs de la tyrosine kinase des récepteurs, supprimant les voies de signalisation cellulaire impliquées dans la progression du cancer . D'autres peuvent cibler des enzymes ou des récepteurs impliqués dans les processus inflammatoires, exerçant ainsi des effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Les dérivés d'oxindole peuvent être comparés à d'autres composés similaires tels que l'indole, la quinoléine et d'autres composés organiques hétéroaromatiques. Alors que l'indole et la quinoléine possèdent également des structures cycliques aromatiques, les dérivés d'oxindole sont uniques en raison de la présence du cycle lactame fusionné au cycle indole. Cette caractéristique structurale confère des activités biologiques et une réactivité chimique distinctes aux dérivés d'oxindole .

Composés similaires :

- Indole

- Quinoléine

- Isoindole

- Benzofurane

- Benzothiophène

Les dérivés d'oxindole se distinguent par leurs caractéristiques structurales uniques et leurs activités biologiques diverses, ce qui en fait des composés précieux dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIIYGHHUMKDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395649 | |

| Record name | 5-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-41-4 | |

| Record name | 5-Fluoro-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-OXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

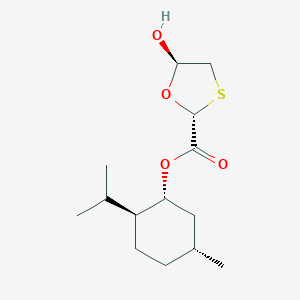

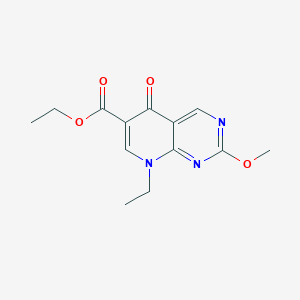

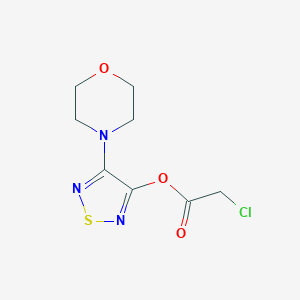

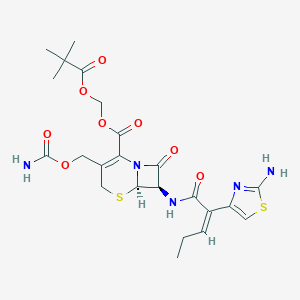

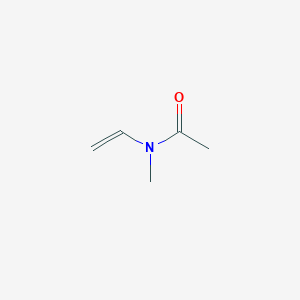

Feasible Synthetic Routes

Q1: What is the role of 5-fluorooxindole in the synthesis of sunitinib, and how does this relate to its potential biological activity?

A1: [] this compound serves as a crucial building block in the final step of sunitinib synthesis, reacting with a pyrrole derivative to form the final drug molecule. While the provided research doesn't elaborate on this compound's independent biological activity, its incorporation into sunitinib, a known tyrosine kinase inhibitor, suggests it may contribute to the drug's overall pharmacophore and influence its binding to target kinases. Further research is needed to elucidate the specific contributions of this compound to sunitinib's activity.

Q2: How is this compound metabolized in the human body, and what are the implications for its potential use in drug development?

A2: Research indicates that human liver cytochrome P450 enzymes play a role in metabolizing this compound. [] Understanding the specific enzymes involved and the resulting metabolites is crucial for predicting potential drug-drug interactions and assessing the compound's safety profile. Additionally, characterizing its metabolic pathways can guide the development of analogs with improved metabolic stability or tailored pharmacokinetic properties for specific therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)